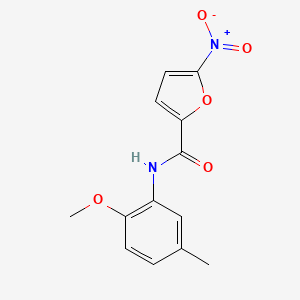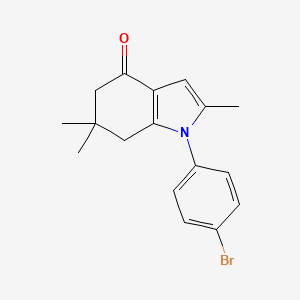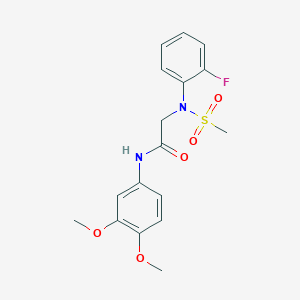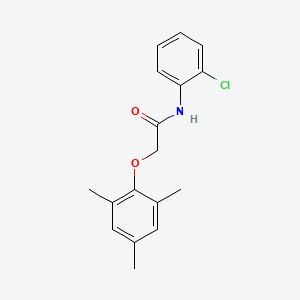
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives. It is also known as Dicoumarol and is a potent anticoagulant that inhibits vitamin K epoxide reductase. The compound was first discovered in 1940 and has since been extensively studied for its scientific research applications.
Wirkmechanismus
Dicoumarol acts as an anticoagulant by inhibiting vitamin K epoxide reductase, an enzyme that is responsible for the regeneration of vitamin K. Vitamin K is an essential cofactor in the coagulation process, and its inhibition leads to the depletion of functional clotting factors such as prothrombin and factors VII, IX, and X. As a result, Dicoumarol prevents the formation of blood clots and is used in the treatment and prevention of thrombosis.
Biochemical and Physiological Effects:
Dicoumarol has several biochemical and physiological effects. The compound inhibits the synthesis of clotting factors in the liver and prevents the formation of blood clots. Dicoumarol has also been shown to have anti-inflammatory and antioxidant properties and may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Dicoumarol has several advantages for lab experiments. The compound is readily available, and its mechanism of action is well understood, making it an ideal tool for the study of blood coagulation. However, Dicoumarol has some limitations, including its narrow therapeutic window and the potential for bleeding complications.
Zukünftige Richtungen
There are several future directions for the study of Dicoumarol. One area of research is the development of new anticoagulant drugs that target vitamin K epoxide reductase. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of Dicoumarol and its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, the genetic basis of thrombosis and the role of vitamin K in the coagulation process continue to be areas of active research.
Synthesemethoden
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one can be synthesized through various methods. One of the most common methods is the condensation of 4-hydroxycoumarin with diacetyl in the presence of a base such as potassium hydroxide. The reaction yields Dicoumarol in high yields and purity.
Wissenschaftliche Forschungsanwendungen
Dicoumarol has been extensively studied for its scientific research applications. The compound is widely used as a tool in the study of blood coagulation and has been used to investigate the mechanism of action of anticoagulant drugs such as warfarin. Dicoumarol has also been used to study the role of vitamin K in the coagulation process and to investigate the genetic basis of thrombosis.
Eigenschaften
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-10-11(2)17(20)22-16-12(3)14(8-7-13(10)16)21-9-15(19)18(4,5)6/h7-8H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRTHZFBHCULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)
![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)



![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)

